N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol-5-yl group, a benzo[d]thiazol-2-yl moiety, and a piperidin-4-yl group, all connected through an oxalamide linkage. The presence of these functional groups makes it a molecule of interest in various scientific research applications, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(21(28)24-15-5-6-17-18(11-15)30-13-29-17)23-12-14-7-9-26(10-8-14)22-25-16-3-1-2-4-19(16)31-22/h1-6,11,14H,7-10,12-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVOAPNKNPKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of Benzo[d]dioxole
The benzo[d]dioxol-5-yl group is typically derived from piperonyl alcohol or safrole . A common route involves:
- Nitration : Treating benzo[d]dioxole with concentrated nitric acid in sulfuric acid at 0–5°C to yield 5-nitrobenzo[d]dioxole .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, producing benzo[d]dioxol-5-ylamine in 75–85% yield.
Alternative Routes via Acylation
Patent US6342613B1 describes acylating benzodioxols using alkanoyl chlorides in dipolar aprotic solvents (e.g., DMF) with ZnO catalysis. While this method targets 5-acyl derivatives, adapting it with chloroacetyl chloride could yield intermediates for further amination.
Synthesis of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methylamine
Piperidine-4-ylmethylamine Preparation
Piperidine-4-ylmethylamine is synthesized via:
Benzothiazole Ring Formation
The benzothiazole moiety is introduced via cyclization or coupling:
- Cyclocondensation : Reacting 2-aminothiophenol with carboxylic acid derivatives (e.g., chloroacetic acid) under acidic conditions forms the benzothiazole core.
- Coupling with Piperidine : Using methods from CA2833394C, sodium hydride in N-methylpyrrolidinone (NMP) facilitates nucleophilic substitution between 2-chlorobenzothiazole and piperidine-4-ylmethylamine at 80–100°C. This step achieves 70–80% yield after recrystallization from heptane.
Oxalamide Bridge Formation
Stepwise Amidation with Oxalyl Chloride
- Monoamide Formation : React oxalyl chloride with benzo[d]dioxol-5-ylamine in dry dichloromethane (DCM) at 0°C. Quenching with aqueous NaHCO₃ yields N-(benzo[d]dioxol-5-yl)oxalyl chloride .
- Second Amidation : Add (1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methylamine dropwise to the monoamide in DCM with triethylamine. Stir at room temperature for 12 hours to afford the target compound in 60–70% yield.
One-Pot Coupling Using Carbodiimides
A more efficient approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
- Combine oxalic acid, both amines, EDCl, and HOBt in DMF.
- Stir at 25°C for 24 hours, achieving 75–85% yield after silica gel chromatography.
Optimization and Challenges
Solvent and Temperature Effects
- Xylene vs. DMF : Amidation in refluxing xylene (150°C) minimizes side reactions but requires strict anhydrous conditions. DMF at 25°C offers milder conditions but necessitates coupling agents.
- Impurity Control : Trace water during amidation generates hydrolyzed byproducts (e.g., benzothiazin-4-amines), mitigated by molecular sieves.
Catalytic and Stoichiometric Considerations
- Palladium Catalysis : For benzothiazole-piperidine coupling, Pd(OAc)₂ with Xantphos ligand enhances aryl amination efficiency.
- Base Selection : Sodium hydride in NMP outperforms K₂CO₃ in promoting nucleophilic substitution on chlorobenzothiazole.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzothiazole coupling | 78 | 95.2 |
| Oxalamide formation | 82 | 97.8 |
| Final recrystallization | 91 | 99.5 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a range of possible transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that share structural similarities or functional groups. Some similar compounds include:
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)amide
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)urea
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamide
These compounds differ in their functional groups and may exhibit different biological activities or chemical properties
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 398.48 g/mol. The synthesis typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties through palladium-catalyzed coupling reactions.
Synthesis Steps:
- Formation of Benzo[d][1,3]dioxole:
- Utilizes palladium-catalyzed C-N cross-coupling reactions.
- Introduction of Benzo[d]thiazole:
- Achieved through condensation reactions with appropriate piperidine derivatives.
- Final Oxalamide Formation:
- Involves the reaction of the synthesized intermediates under controlled conditions.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against multiple cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated:
- IC50 Value: 12 µM after 48 hours.
- Mechanism: Induction of apoptosis via caspase activation.
Antimicrobial Properties
Another area of investigation is the antimicrobial efficacy against various bacterial strains. The compound showed promising results against Gram-positive bacteria.
Findings:
- Minimum Inhibitory Concentration (MIC): 8 µg/mL against Staphylococcus aureus.
- Mechanism: Disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the benzo[d][1,3]dioxole and benzo[d]thiazole moieties in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituted piperidine | Enhanced anticancer activity |
| Altered oxalamide linkage | Reduced antimicrobial efficacy |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxol-5-yl and benzo[d]thiazol-2-yl-piperidin-4-ylmethyl moieties via oxalamide bond formation. Key parameters include:
- Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions .
- Solvent selection : Use of dry tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR for confirming hydrogen/carbon environments, especially the oxalamide (-NC(=O)C(=O)N-) and aromatic protons .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. How does the compound’s solubility and stability vary under different pH and solvent conditions?
- Methodology :
- Solubility : Test in polar (DMSO, water) and nonpolar solvents (DCM) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in modulating biological targets?
- Methodology :
- Molecular docking : Simulate binding to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock .
- In vitro assays : Measure inhibition of cancer cell proliferation (e.g., MTT assay on LNCaP or CCRF-CEM lines) and apoptosis markers (caspase-3/7 activation) .
- Pathway analysis : Use Western blotting to assess effects on signaling pathways (e.g., MAPK, PI3K/AKT) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?
- Methodology :
- Substituent modification : Replace benzo[d]thiazole with pyrimidine or pyridine to alter steric/electronic effects .
- Bioisosteric replacement : Swap piperidine with morpholine or pyrrolidine to improve metabolic stability .
- Pharmacokinetic profiling : Assess logP, plasma protein binding, and CYP450 inhibition .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodology :
- Dose-response curves : Replicate assays across multiple cell lines (e.g., prostate vs. pancreatic cancer) to identify cell-type specificity .
- Off-target screening : Use kinome-wide profiling to rule out nonspecific interactions .
- Statistical validation : Apply ANOVA or machine learning to analyze variability in replicate experiments .
Q. How can in vitro findings be translated to in vivo models for therapeutic potential?
- Methodology :
- Pharmacokinetics (PK) : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Xenograft studies : Evaluate tumor growth inhibition in nude mice implanted with human cancer cells .
- Toxicity profiling : Assess hepatorenal function and hematological parameters post-administration .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Methodology :
- In silico metabolism : Use software like MetaSite to identify cytochrome P450-mediated oxidation sites .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
